![molecular formula C13H24N2O3 B13010147 tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)
tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate: is a synthetic organic compound with the molecular formula C13H24N2O3 This compound is part of the spirocyclic family, characterized by a unique spiro structure that includes both oxygen and nitrogen atoms within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic intermediate. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated and purified through column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:
Condensation Reactions: Reaction with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Substitution Reactions: The compound can undergo substitution reactions at the nitrogen atom in the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions:
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles from condensation products.
Major Products:
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction of condensation products with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is used in the synthesis of various spirocyclic compounds, which are valuable intermediates in organic synthesis .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of biologically active molecules. Spirocyclic compounds are often explored for their pharmacological properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes, leveraging its stability and reactivity .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and further research .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl N-(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
- tert-Butyl N-(8R)-6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate
Uniqueness: tert-Butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate stands out due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H24N2O3 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KHVXQKCRFSXIID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1COCC12CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
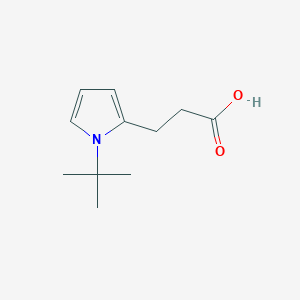
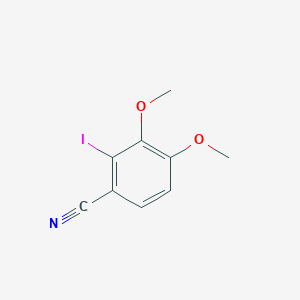

![Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
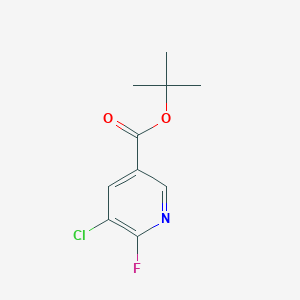

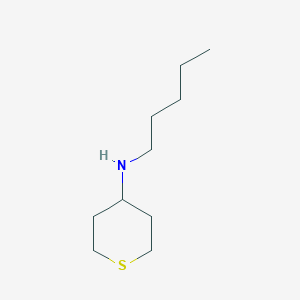
![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)
![(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13010136.png)

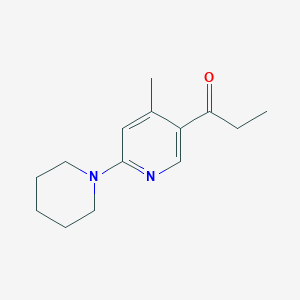
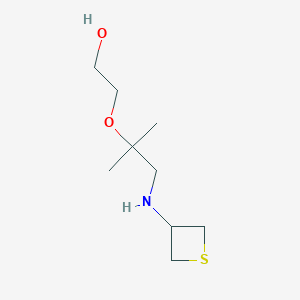
![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)
